Cas no 34014-46-5 (1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester)

1H-2-ベンゾピラン-4-カルボン酸、1-オキソ-、メチルエステルは、有機合成化学において重要な中間体として利用される化合物です。ベンゾピラン骨格を有し、カルボン酸メチルエステル基とケトン基を併せ持つため、多様な誘導体合成の出発原料として優れた特性を示します。特に医薬品や機能性材料の開発において、分子修飾の柔軟性が高く、反応性に優れている点が特徴です。高い純度と安定性を備えており、実験室規模から工業的製造まで幅広い用途に対応可能です。

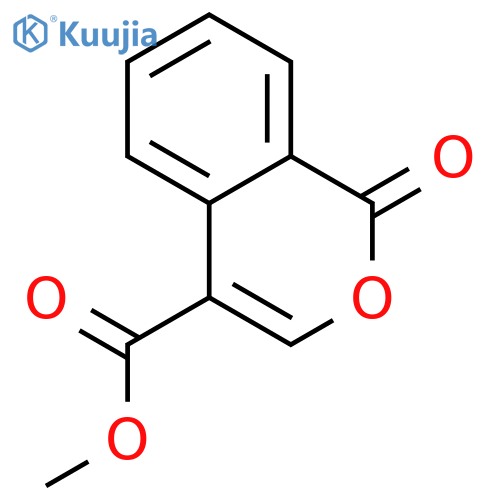

34014-46-5 structure

商品名:1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester

1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester

- methyl 1-oxo-1H-isochromene-4-carboxylate

- methyl 1-oxoisochromene-4-carboxylate

- 1-Oxo-1H-isochromen-4-carbonsaeure-methylester

- 1-oxo-1H-isochromene-4-carboxylic acid methyl ester

- 4-methoxycarbonyl-1H-2-benzopyran-1-one

- 4-methoxycarbonylisocoumarin

- AC1NO2GE

- AC1Q43QW

- CTK4H1603

- Methyl-1-oxo-1H-2-benzopyran-4-carboxylat

- Methyl-isocoumarin-4-carboxylat

- Methylisocoumarin-4-carboxylate

- SCHEMBL22230050

- CCG-109441

- 2-amino-6-(propylamino)pyrimidin-4-ol

- SR-01000468787

- 12R-0817

- 34014-46-5

- SR-01000468787-1

- AKOS005081499

- DTXSID50408618

-

- MDL: MFCD00140351

- インチ: InChI=1S/C11H8O4/c1-14-10(12)9-6-15-11(13)8-5-3-2-4-7(8)9/h2-6H,1H3

- InChIKey: YCZBJTNKYCLBET-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=COC(=O)C2=CC=CC=C21

計算された属性

- せいみつぶんしりょう: 204.04224

- どういたいしつりょう: 204.04225873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

- PSA: 52.6

1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629990-5g |

Methyl 1-oxo-1H-isochromene-4-carboxylate |

34014-46-5 | 98% | 5g |

¥22898.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629990-2g |

Methyl 1-oxo-1H-isochromene-4-carboxylate |

34014-46-5 | 98% | 2g |

¥21168.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629990-10g |

Methyl 1-oxo-1H-isochromene-4-carboxylate |

34014-46-5 | 98% | 10g |

¥34927.00 | 2024-05-18 |

34014-46-5 (1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量